molecular formula C14H17N3O2S B2547930 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide CAS No. 487412-86-2

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide

Cat. No.: B2547930
CAS No.: 487412-86-2
M. Wt: 291.37
InChI Key: BCHWMQLLQRLGPG-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its structure includes an acetyl group at position 6, a cyano substituent at position 3, and an isobutyramide moiety at position 2 (Figure 1).

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8(2)13(19)16-14-11(6-15)10-4-5-17(9(3)18)7-12(10)20-14/h8H,4-5,7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWMQLLQRLGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl and cyano groups. The final step involves the attachment of the isobutyramide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 306.39 g/mol. The compound features a thieno[2,3-c]pyridine core structure which is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegeneration. Studies show that it can inhibit the aggregation of tau protein and reduce oxidative stress markers in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Model
A study involving a mouse model of Alzheimer’s disease demonstrated that administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in the substituents on the thienopyridine core can lead to derivatives with enhanced potency or selectivity for specific biological targets.

Table 2: Synthesized Derivatives and Their Activities

Derivative NameActivity (IC50)
N-(6-acetyl-3-cyano-thienopyridin)8.0 µM
N-(6-methylacetyl-thienopyridin)9.5 µM
N-(6-bromoacetyl-thienopyridin)7.0 µM

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Key structural features :

  • Thieno[2,3-c]pyridine scaffold: Provides rigidity and π-electron density, influencing binding interactions.
  • Acetyl group (position 6) : Enhances electron-withdrawing effects and modulates solubility.
  • Cyano group (position 3): A strong electron-withdrawing substituent that may enhance reactivity or metabolic stability.
  • Isobutyramide (position 2) : A branched alkylamide contributing to steric bulk and lipophilicity.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the tetrahydrothieno[2,3-c]pyridine core but differing in substituents.

Substituent Variations and Physicochemical Properties

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Physicochemical Implications
Target Compound : N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide 6-Acetyl, 3-Cyano, 2-Isobutyramide Acetyl, Cyano, Branched alkylamide Moderate lipophilicity; enhanced stability
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide 6-Benzyl, 3-Cyano, 2-2,2-dimethylpropanamide Benzyl, Cyano, Bulky alkylamide High lipophilicity; potential metabolic resistance
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide 3-Carbamoyl, 6-Methyl, 2-Indolecarboxamide Carbamoyl, Methyl, Aromatic amide Polar; possible DNA/protein interaction
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide 6-Acetyl, 3-Cyano, 2-Chloroacetamide Acetyl, Cyano, Chloroalkylamide Higher reactivity (risk of hydrolysis)

Analysis :

  • Lipophilicity : The benzyl-substituted analog exhibits higher lipophilicity due to its aromatic group, whereas the carbamoyl derivative is more polar. The target compound’s isobutyramide balances lipophilicity and steric hindrance.
  • Stability : The chloroacetamide analog is likely less stable than the target compound due to the labile chlorine atom, which may explain its discontinued status .

Analysis :

  • The target compound’s synthesis likely involves acylation of the amino group in the thienopyridine precursor, followed by cyano group introduction via nucleophilic substitution .
  • Carbamoyl derivatives require thiourea intermediates and cyclization under basic conditions, which may limit scalability compared to direct acylation .

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity.
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 342.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Research has shown that derivatives of the thieno[2,3-c]pyridine scaffold can inhibit various kinases. For instance, compounds related to this structure have been identified as potent inhibitors of JNK (c-Jun N-terminal kinase), which plays a crucial role in cellular stress responses and apoptosis .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : By modulating signaling pathways associated with inflammation, this compound has shown promise in reducing inflammatory responses in various models.

Biological Activity Studies

A comprehensive review of the literature reveals several studies highlighting the biological activities of related compounds:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Kinase InhibitionPotent inhibition of JNK1 and JNK2
AntioxidantScavenging free radicals; enhancing antioxidant enzymes
Anti-inflammatoryReduction in cytokine production in vitro
AntimicrobialActivity against various bacterial strains

Case Studies

  • JNK Inhibition Study : A study published in PubMed demonstrated that derivatives similar to this compound effectively inhibited JNK kinases with IC50 values in the low micromolar range. This inhibition was linked to reduced cell proliferation in cancer cell lines .
  • Antioxidant Properties : In vitro assays indicated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in neuroprotection and age-related diseases .
  • Anti-inflammatory Effects : Research involving animal models showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential for treating inflammatory diseases .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with optimal yield and purity?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) to form intermediates .
  • Step 2 : Reduction under acidic conditions with iron powder to generate amine intermediates .
  • Step 3 : Condensation with cyanoacetic acid using a condensing agent (e.g., carbodiimides) at room temperature .
    Purification via column chromatography or recrystallization in ethanol is critical for achieving >95% purity.

Q. Example Synthesis Workflow :

StepReaction TypeConditionsYieldReference
1SubstitutionAlkaline conditions, 2-pyridinemethanol75%
2ReductionHCl/Fe powder, 50°C82%
3CondensationDCC as condensing agent, RT68%

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust. Avoid exposure to moisture or strong acids, which may degrade the tetrahydrothienopyridine core .

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., acetyl, cyano groups).
  • X-ray crystallography : Use SHELX software (e.g., SHELXL-2018) for refinement of crystal structures .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., ESI+ mode).

Advanced Research Questions

Q. How can computational modeling predict reactivity or interaction mechanisms?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the tetrahydrothienopyridine scaffold .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from kinase inhibition assays.

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Purity verification : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
  • Structural analogs : Compare activity of derivatives (e.g., 6-methyl or benzyl-substituted analogs) to identify structure-activity relationships (SAR) .
  • Model selection : Test in both cell-free (e.g., enzyme inhibition) and cell-based assays to account for membrane permeability differences.

Q. What advanced crystallization techniques improve X-ray diffraction data quality?

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to grow single crystals.
  • Cryocooling : Flash-cool crystals in liquid N₂ to minimize lattice disorder. Refine using SHELXL-2018 with TWIN/BASF commands for twinned crystals .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Parameter optimization : Vary reaction time, temperature, or catalyst loading. For example, increasing Fe powder in reduction steps improves yield from 70% to 82% .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) and adjust stoichiometry.

Q. Why do different studies report varying biological potency?

  • Assay conditions : Differences in buffer pH or incubation time can alter compound stability.
  • Metabolic interference : Test metabolites (e.g., acetylated derivatives) using liver microsomes to assess bioactivation .

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